

Commercial Availability and Applications of Boc-Phe(4-CN)-OH: A Technical Guide

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Compound of Interest

Compound Name: Boc-Phe(4-CN)-OH

Cat. No.: B558669

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Introduction

Boc-Phe(4-CN)-OH, chemically known as N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine, is a non-canonical amino acid derivative that has garnered significant interest in various fields of biochemical and pharmaceutical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl ring, makes it a valuable tool for peptide synthesis, protein engineering, and the development of novel therapeutic agents. The cyano group serves as a versatile spectroscopic probe, enabling detailed studies of protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the commercial availability of **Boc-Phe(4-CN)-OH**, its key applications with detailed experimental protocols, and relevant technical data.

Commercial Availability and Suppliers

Boc-Phe(4-CN)-OH is readily available from a range of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. Researchers can procure this compound in various quantities, from milligrams to bulk scale, to suit their research needs.

Table 1: Prominent Suppliers of **Boc-Phe(4-CN)-OH**

Supplier	Product Name(s)	Purity	CAS Number
Aapptec	Boc-Phe(4-CN)-OH, N-Boc-4-cyano-L- phenylalanine	Lot-specific	131724-45-3
Thermo Scientific (Alfa Aesar)	N-Boc-4-cyano-L- phenylalanine	95%	131724-45-3
Sigma-Aldrich (MilliporeSigma)	Boc-D-Phe(4-CN)-OH	≥97.0% (TLC)	146727-62-0
Chem-Impex	Boc-4-cyano-L- phenylalanine	≥99% (HPLC)	131724-45-3
Aralez Bio	Boc-4-cyano-L- phenylalanine	Not specified	131724-45-3
TCI America	N-(tert- Butoxycarbonyl)-4- cyano-L- phenylalanine	>98.0%	131724-45-3

Physicochemical Properties

A summary of the key physicochemical properties of **Boc-Phe(4-CN)-OH** is presented below.

Table 2: Physicochemical Data for **Boc-Phe(4-CN)-OH**

Property	Value
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄
Molecular Weight	290.31 g/mol [1]
Appearance	White to off-white powder[2]
CAS Number	131724-45-3 (L-isomer)[2][3]
Storage Conditions	0-8 °C[2]

Experimental Protocols

Synthesis of Boc-Phe(4-CN)-OH

While **Boc-Phe(4-CN)-OH** is commercially available, a general procedure for its synthesis, adapted from the synthesis of similar Boc-protected amino acids, is provided below for researchers who may wish to synthesize it in-house. This procedure is based on the reaction of 4-cyano-L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Materials:

- 4-cyano-L-phenylalanine
- Di-tert-butyl dicarbonate (Boc anhydride)
- 1,4-Dioxane
- 1(N) Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Potassium hydrogen sulfate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Hexane
- Pentane (for washing)

Procedure:

- Dissolve 4-cyano-L-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask. Stir the mixture vigorously for 15-20 minutes in an ice bath.
- Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the solution while maintaining the temperature in the ice bath.

- Allow the reaction to proceed overnight with continuous stirring at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.
- Extract the reaction mixture with pentane to remove any unreacted Boc anhydride. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.
- Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will cause the product to precipitate.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Treat the resulting oil or solid with hexane to induce crystallization.
- Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield pure **Boc-Phe(4-CN)-OH**.

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product"]; J -> K [label="Purified product"]; }
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Caption: Site-specific incorporation of pCNPhe into proteins.

Monitoring Amyloid Aggregation using p-Cyanophenylalanine

The fluorescence of pCNPhe is sensitive to its environment, and it has been used as an intrinsic probe to monitor the formation of amyloid fibrils. [1][4] The following protocol describes a typical Thioflavin T (ThT) fluorescence assay to monitor the aggregation kinetics of a peptide or protein into which pCNPhe has been incorporated.

Materials:

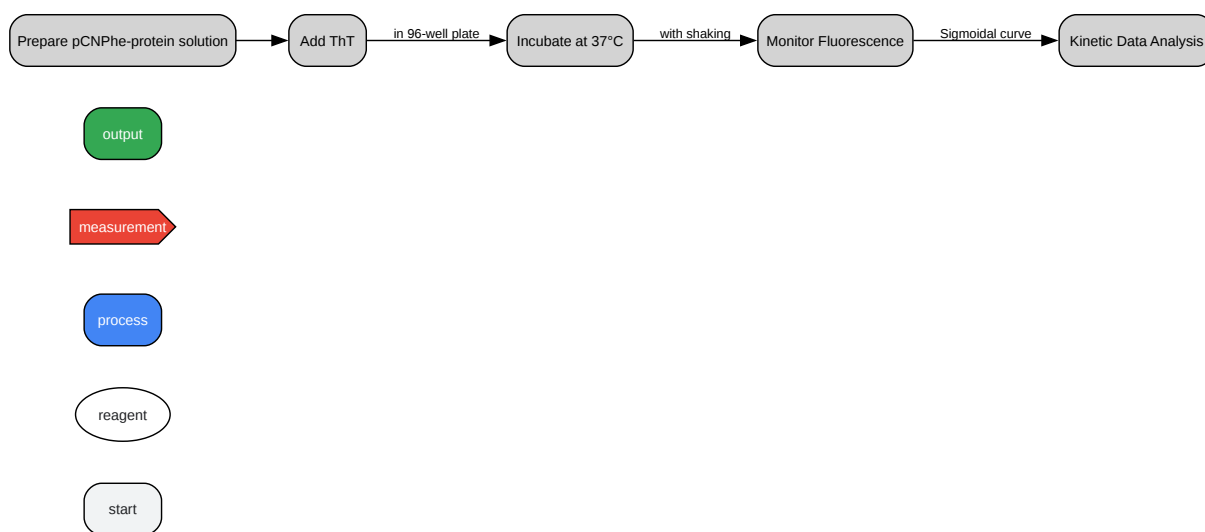
- Purified protein or peptide containing pCNPhe.
- Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
- Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).
- 96-well black, clear-bottom microplate.
- Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm).

Procedure:

- Prepare a solution of the pCNPhe-containing peptide or protein in the aggregation buffer to the desired final concentration.
- Add ThT from the stock solution to a final concentration of 10-20 μ M.
- Pipette the reaction mixture into the wells of the 96-well microplate.
- Seal the plate to prevent evaporation.
- Place the plate in a plate reader set to 37°C.
- Monitor the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation. The excitation wavelength is typically around 440 nm and the emission is monitored at approximately 480 nm.

- The resulting kinetic traces will show a sigmoidal curve, with a lag phase, an exponential growth phase, and a plateau, which is characteristic of amyloid formation.

Diagram 3: Amyloid Aggregation Assay Workflow



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Caption: Workflow for monitoring amyloid aggregation.

FRET-Based Analysis of Protein Conformation

p-Cyanophenylalanine can serve as a fluorescent donor in Förster Resonance Energy Transfer (FRET) pairs with suitable acceptors like tryptophan or tyrosine to study protein conformational changes. [1][5] The quenching of pCNPhe fluorescence by a nearby acceptor provides distance-dependent information.

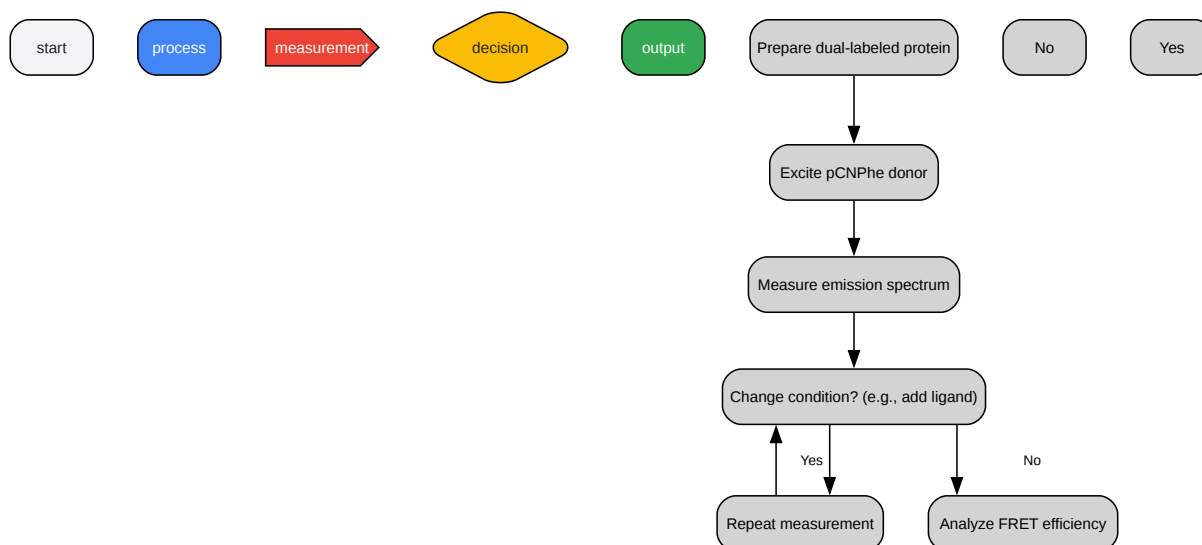
Materials:

- Purified protein with site-specifically incorporated pCNPhe and a nearby FRET acceptor (e.g., tryptophan or tyrosine).
- Spectrofluorometer.
- Quartz cuvette.
- Buffer appropriate for the protein of interest.
- Denaturant (e.g., urea or guanidinium chloride) if studying protein unfolding.

Procedure:

- Prepare a solution of the dual-labeled protein in the appropriate buffer.
- Record the fluorescence emission spectrum of the protein by exciting the pCNPhe donor at its absorption maximum (typically around 240 nm).
- Observe the emission spectrum for both donor (around 290 nm) and acceptor fluorescence (if the acceptor is also fluorescent).
- The degree of FRET can be quantified by the quenching of the donor fluorescence or the sensitized emission of the acceptor.
- To study conformational changes, repeat the fluorescence measurements under different conditions (e.g., in the presence of a ligand, or at different concentrations of a denaturant).
- Changes in the FRET efficiency will reflect changes in the distance between the donor and acceptor, providing insights into the protein's conformational dynamics.

Diagram 4: FRET Experiment Logical Flow



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Caption: Logical flow of a FRET-based conformational study.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature describing the use of **Boc-Phe(4-CN)-OH** or p-cyanophenylalanine to directly investigate specific signaling pathways. Its primary applications have been focused on biophysical studies of protein structure, dynamics, and aggregation. However, by enabling the detailed characterization of protein conformational changes and interactions, it can indirectly contribute to understanding signaling events at the molecular level. For instance, it could be used to study the conformational changes in a receptor upon ligand binding, which is the initial step in many signaling cascades. Future research may explore the application of this powerful probe in the context of cellular signaling.

Conclusion

Boc-Phe(4-CN)-OH is a commercially accessible and versatile unnatural amino acid with significant applications in biochemical and pharmaceutical research. Its utility as a site-specific vibrational and fluorescent probe provides researchers with powerful tools to investigate protein structure, dynamics, and aggregation in great detail. The experimental protocols provided in this guide offer a starting point for researchers looking to incorporate this compound into their studies. While its direct application in elucidating signaling pathways is yet to be established, its ability to probe molecular interactions holds promise for future investigations in this area.

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